molecular formula C16H12F3IN2OS B2636937 N-(4-iodophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide CAS No. 339106-86-4

N-(4-iodophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide

Cat. No.: B2636937
CAS No.: 339106-86-4
M. Wt: 464.24
InChI Key: LQBWCZHFSGOCAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors for the iodophenyl, trifluorobutenyl, and sulfanyl groups. These groups would then be attached to the nicotinamide core through a series of reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the nicotinamide core. The iodophenyl and trifluorobutenyl groups are likely to be in a trans configuration due to steric hindrance .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the iodine, sulfur, and fluorine atoms, as well as the double bond in the butenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by the presence of the iodine, sulfur, and fluorine atoms, as well as the double bond in the butenyl group .

Scientific Research Applications

Fungicidal Activity

N-(thiophen-2-yl) nicotinamide derivatives, including structures related to N-(4-iodophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide, have been synthesized and evaluated for their fungicidal activities. These derivatives have shown significant efficacy in controlling cucumber downy mildew, with certain compounds exhibiting superior activity compared to commercial fungicides. The study demonstrates that these derivatives are potent lead compounds for the development of new fungicides (Wu et al., 2022).

Molecular Conformation and Supramolecular Structure

Research on N-alkyl-2-(methylsulfanyl)nicotinamide derivatives has revealed insights into their molecular conformations and supramolecular structures. These studies provide a fundamental understanding of the molecular arrangements and interactions of nicotinamide derivatives, which is crucial for their application in various scientific and pharmaceutical contexts (Gomes et al., 2013).

Corrosion Inhibition

Nicotinamide derivatives have been investigated for their corrosion inhibition properties on mild steel in acidic solutions. These studies are crucial for the development of new materials and coatings that can protect industrial equipment and infrastructure from corrosion (Chakravarthy et al., 2014).

Drug Delivery and Transdermal Permeation

Studies on the interaction of nicotinamide with other molecules, such as parabens, have explored its potential to modify solubility, partitioning, and transdermal permeation, which is highly relevant for the design and optimization of drug delivery systems (Nicoli et al., 2008).

Metabolism in Plants

Investigations into the metabolism of nicotinamide in plants have provided insights into its role in cellular energy metabolism and its potential impact on plant physiology and growth (Matsui et al., 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it might interact with specific proteins or enzymes in the body .

Safety and Hazards

As with any chemical compound, handling “N-(4-iodophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide” would require appropriate safety measures. This might include wearing protective clothing and eye protection, and working in a well-ventilated area .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, future studies might focus on its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name

N-(4-iodophenyl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3IN2OS/c17-13(14(18)19)7-9-24-16-12(2-1-8-21-16)15(23)22-11-5-3-10(20)4-6-11/h1-6,8H,7,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBWCZHFSGOCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SCCC(=C(F)F)F)C(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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